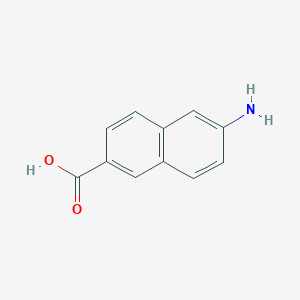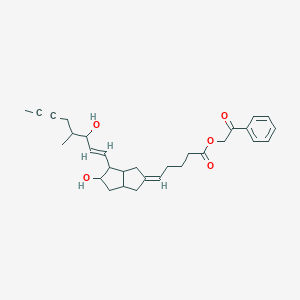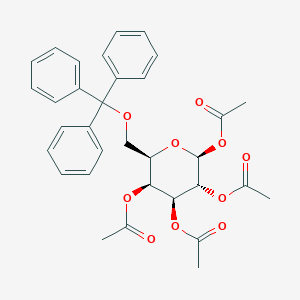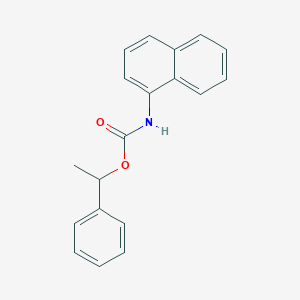
1-phenylethyl N-naphthalen-1-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenylethyl N-naphthalen-1-ylcarbamate, also known as PNEC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PNEC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 303.39 g/mol.
Wirkmechanismus
The mechanism of action of 1-phenylethyl N-naphthalen-1-ylcarbamate is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-phenylethyl N-naphthalen-1-ylcarbamate has also been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6.
Biochemische Und Physiologische Effekte
1-phenylethyl N-naphthalen-1-ylcarbamate has been shown to have various biochemical and physiological effects. In animal studies, 1-phenylethyl N-naphthalen-1-ylcarbamate has been shown to reduce inflammation, pain, and fever. It has also been shown to improve memory and learning in mice. 1-phenylethyl N-naphthalen-1-ylcarbamate has been tested for its toxicity and has been found to be relatively safe at low doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-phenylethyl N-naphthalen-1-ylcarbamate in lab experiments is its versatility. It can be used in various fields such as medicine, agriculture, and material science. 1-phenylethyl N-naphthalen-1-ylcarbamate is also relatively easy to synthesize and purify. However, one of the limitations of using 1-phenylethyl N-naphthalen-1-ylcarbamate is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-phenylethyl N-naphthalen-1-ylcarbamate. One area of interest is the development of new drugs based on 1-phenylethyl N-naphthalen-1-ylcarbamate for the treatment of various diseases such as depression, anxiety, and inflammation. Another area of interest is the use of 1-phenylethyl N-naphthalen-1-ylcarbamate as a building block for the synthesis of new materials with unique properties. Further studies are also needed to fully understand the mechanism of action of 1-phenylethyl N-naphthalen-1-ylcarbamate and its potential side effects.
Conclusion:
In conclusion, 1-phenylethyl N-naphthalen-1-ylcarbamate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of 1-phenylethyl N-naphthalen-1-ylcarbamate involves the reaction between 1-naphthyl isocyanate and 1-phenylethylamine. 1-phenylethyl N-naphthalen-1-ylcarbamate has been studied extensively for its potential applications in medicine, agriculture, and material science. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 1-phenylethyl N-naphthalen-1-ylcarbamate has also been used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of 1-phenylethyl N-naphthalen-1-ylcarbamate and its potential side effects.
Synthesemethoden
The synthesis of 1-phenylethyl N-naphthalen-1-ylcarbamate involves the reaction between 1-naphthyl isocyanate and 1-phenylethylamine. The reaction takes place in the presence of a solvent such as dichloromethane or chloroform, and a catalyst such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the product is formed. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-phenylethyl N-naphthalen-1-ylcarbamate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-phenylethyl N-naphthalen-1-ylcarbamate has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use as an antidepressant and anxiolytic agent. In agriculture, 1-phenylethyl N-naphthalen-1-ylcarbamate has been tested for its ability to protect crops from pests and diseases. In material science, 1-phenylethyl N-naphthalen-1-ylcarbamate has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
CAS-Nummer |
119994-28-4 |
|---|---|
Produktname |
1-phenylethyl N-naphthalen-1-ylcarbamate |
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
1-phenylethyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C19H17NO2/c1-14(15-8-3-2-4-9-15)22-19(21)20-18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H,20,21) |
InChI-Schlüssel |
ZTZHHYAALZEMIS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)OC(=O)NC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC(=O)NC2=CC=CC3=CC=CC=C32 |
Synonyme |
Carbamic acid, 1-naphthalenyl-, 1-phenylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



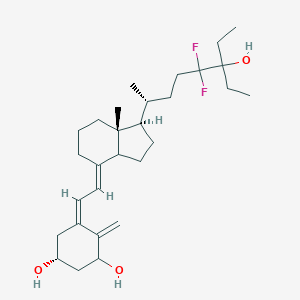
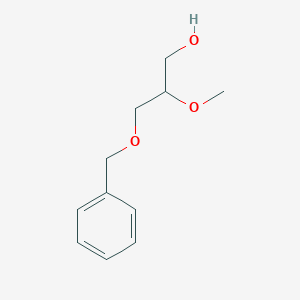
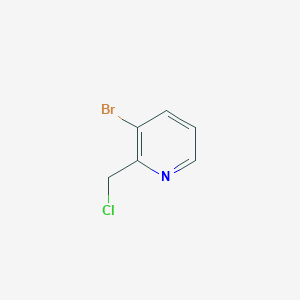
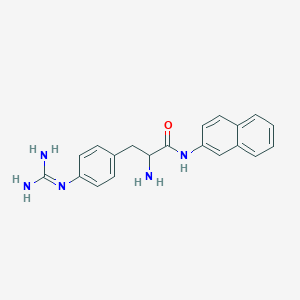
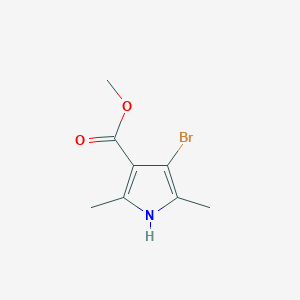
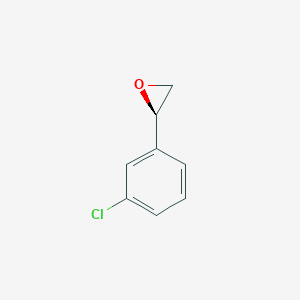
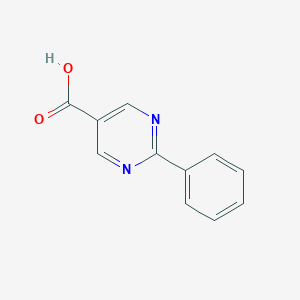
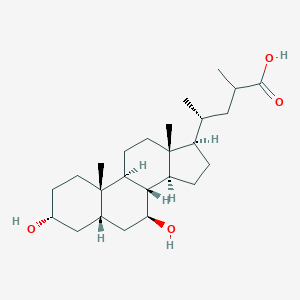
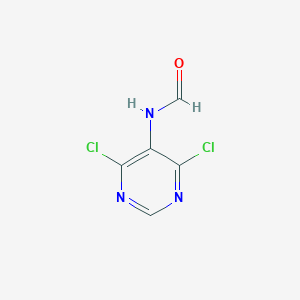
![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)
